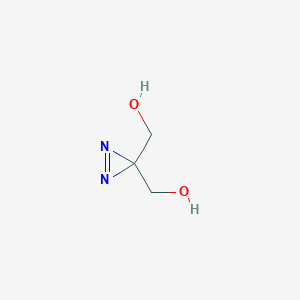
(3H-Diazirine-3,3-diyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3H-Diazirine-3,3-diyl)dimethanol” is a chemical compound with the molecular formula C3H6N2O2 and a molecular weight of 102.09 . It is also known as DDM and is a heterobifunctional crosslinking reagent that is widely used in chemical biology and protein chemistry research.
Synthesis Analysis
The synthesis of diazirines involves the generation of carbenes upon photochemical, thermal, or electrical stimulation . Carbenes formed in this way can undergo rapid insertion into any nearby C–H, O–H or N–H bond . The ability to rapidly and controllably generate carbenes from stable and readily accessed precursor molecules allows one to label (or ‘tag’) binding partners, isolate reaction products, or crosslink polymer materials .Molecular Structure Analysis
The molecular structure of “this compound” consists of a diazirine ring with two hydroxymethyl groups attached to it . The diazirine ring is a three-membered ring containing two nitrogen atoms and one carbon atom .Chemical Reactions Analysis
Diazirine reagents allow for the ready generation of carbenes upon photochemical, thermal, or electrical stimulation . Carbenes formed in this way can undergo rapid insertion into any nearby C–H, O–H or N–H bond . This makes diazirine motifs popular as carbene precursors, for applications ranging from biological target identification through to adhesion of commodity plastics .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula C3H6N2O2 and a molecular weight of 102.09 .Aplicaciones Científicas De Investigación
Photochemical Reactions and Carbene Formation
Diazirines are known for their ability to produce carbenes upon photoexcitation. Arenas et al. (2002) investigated the photoexcitation of 3H-diazirine and diazomethane, demonstrating that these compounds can produce methylene in its lower singlet state on a very short time scale, which is crucial for understanding photochemical reactions and the formation of carbenes, a highly reactive species in organic chemistry (Arenas et al., 2002).
Catalytic and Synthetic Applications
The catalytic homologation of cycloalkanones with substituted diazomethanes, as explored by Moebius and Kingsbury (2009), provides a mild and efficient single-step method to access complex alpha-tertiary and alpha-quaternary carbonyl compounds. This research demonstrates the potential of diazirine derivatives in facilitating novel synthetic routes in organic chemistry (Moebius & Kingsbury, 2009).
Material Science and Surface Modification
Lawrence et al. (2011) demonstrated the use of 3-aryl-3-(trifluoromethyl)diazirines as versatile photoactivated “linker” molecules for the improved covalent modification of graphitic and carbon nanotube surfaces. This application highlights the importance of diazirines in the development of novel materials and the functionalization of surfaces for various technological applications (Lawrence et al., 2011).
Protein Labeling and Structural Biology
Craig, Ureta, and Delfino (2002) utilized 3H-diazirine to probe the topography of protein surfaces and inner spaces. The generated 3H-methylene carbene reacts unselectively with its molecular cage, providing insights into protein structure and conformational transitions. This research underscores the utility of diazirines in biochemistry for studying protein structure and dynamics (Craig, Ureta, & Delfino, 2002).
Mecanismo De Acción
Target of Action
Diazirines, a class of organic molecules to which this compound belongs, are often used in photoaffinity labeling studies to observe a variety of interactions, including ligand-receptor, ligand-enzyme, protein-protein, and protein-nucleic acid interactions .
Mode of Action
Diazirines can serve as precursors for carbenes by loss of a molecule of dinitrogen . For example, irradiation of diazirines with ultraviolet light leads to carbene insertion into various C−H, N−H, and O−H bonds . Hence, diazirines have grown in popularity as small, photo-reactive, crosslinking reagents .
Biochemical Pathways
Diazirines are known to undergo rapid insertion into any nearby c–h, o−h, or n−h bond, which can lead to the formation of new bonds in complex biological, chemical, or mechanical mixtures .
Pharmacokinetics
Most diazirines are stable to commonly used synthetic reaction conditions and are thermally stable .
Result of Action
Diazirines can allow for uv light-induced covalent modification of a biological target .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3H-Diazirine-3,3-diyl)dimethanol. For instance, diazirines can be readily activated using light (ca. 350-365 nm), heat (typically 110-130°C), or electrical stimulation . The activation energy and activation temperature of aryl diazirines can be varied through the rational manipulation of electronic properties .
Propiedades
IUPAC Name |
[3-(hydroxymethyl)diazirin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c6-1-3(2-7)4-5-3/h6-7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDYUEZXLYCRHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1(N=N1)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
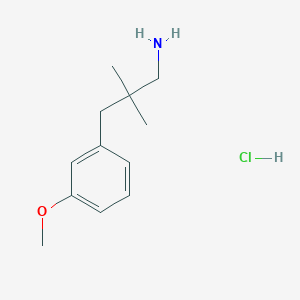
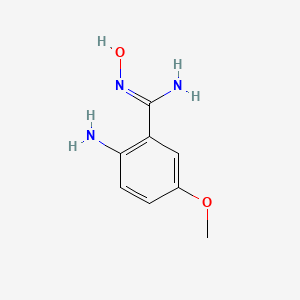
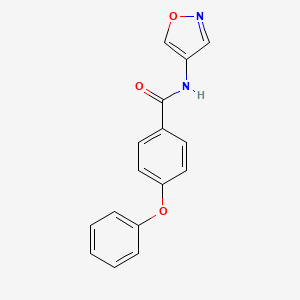
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B2904939.png)

![N-(1-cyanocyclohexyl)-2-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}acetamide](/img/structure/B2904944.png)
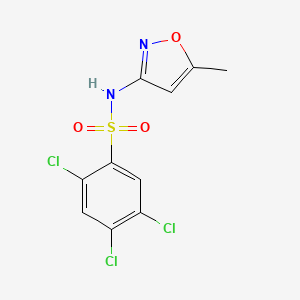
![1-Ethyl-4-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2904947.png)
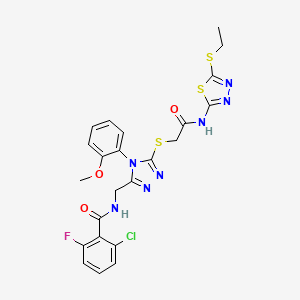


![2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide](/img/structure/B2904952.png)

![Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2904955.png)
